Rhodium(III) iodide hydrate
Description
Overview of Rhodium(III) Chemistry and its Significance
Rhodium, a rare and precious transition metal belonging to the platinum group, exhibits a rich and diverse chemistry, with the +3 oxidation state being particularly stable and significant. wikipedia.orgwikipedia.org Rhodium(III) compounds typically adopt an octahedral geometry, a structural characteristic that underpins their utility in various chemical transformations. wikipedia.org The significance of rhodium(III) chemistry spans several key areas of research and industry, most notably in catalysis. wikipedia.orgmdpi.com
Rhodium(III) complexes are crucial as both starting materials and active catalysts in a multitude of organic reactions. mdpi.comchemimpex.com For instance, they are instrumental in processes like hydrogenation, hydroformylation, and carbonylation. wikipedia.orgchemimpex.com A landmark application of rhodium(III) catalysis was in the Monsanto process for the industrial production of acetic acid, where rhodium iodides catalyze the carbonylation of methanol (B129727). wikipedia.orgsamaterials.com Although this process has been largely superseded by the iridium-based Cativa process, it highlights the historical and foundational importance of rhodium(III) catalysts. wikipedia.org
Beyond catalysis, rhodium(III) compounds are integral to materials science and nanotechnology. They serve as precursors for the synthesis of advanced materials, including rhodium nanoparticles, which possess unique electronic and conductive properties suitable for applications in sensors and electronic devices. chemimpex.com The robust and predictable nature of Rh(III) complexes also makes them valuable in the burgeoning field of bioinorganic chemistry, where they are explored for their potential in developing therapeutic agents and biological probes. rsc.org The kinetic inertness and stability of rhodium(III) complexes are advantageous for designing well-behaved medicinal compounds. rsc.org
Distinction between Anhydrous Rhodium(III) Iodide and Hydrated Rhodium(III) Species
The primary distinction between anhydrous rhodium(III) iodide (RhI₃) and its hydrated counterparts lies in the presence of water molecules within the crystal structure. Anhydrous rhodium(III) iodide is a black, solid inorganic compound with the formula RhI₃. wikipedia.org It is known to be insoluble in common solvents. samaterials.comjk-sci.com In contrast, hydrated rhodium(III) species, such as the more commonly encountered rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O), contain coordinated water molecules. wikipedia.org
A key point of differentiation is that while other rhodium(III) halides readily form hydrates, rhodium(III) iodide is noted for its existence in the anhydrous form, and it does not typically form stable hydrates. wikipedia.org Hydrated rhodium halides, particularly the chloride, are often used as starting materials in rhodium chemistry due to their solubility in water and various alcohols. wikipedia.orgtandfonline.com This solubility facilitates their use in homogeneous catalysis and the synthesis of other rhodium compounds. wikipedia.org The presence of water of hydration can significantly influence the reactivity and solubility of the rhodium salt. For instance, aqueous solutions of hydrated rhodium trichloride (B1173362) contain a mixture of different aquo complexes. wikipedia.org
Historical Context of Rhodium(III) Iodide Research
The study of rhodium and its compounds dates back to the early 19th century. William Hyde Wollaston discovered rhodium in 1803 from a sample of platinum ore. rsc.org After removing platinum and palladium from the ore by dissolving it in aqua regia, he was left with a red solution from which he isolated rose-colored crystals of sodium rhodium chloride. rsc.org
Research into rhodium(III) iodide and its catalytic properties gained significant momentum with the development of industrial catalytic processes in the 20th century. The use of rhodium(III) iodide in the carbonylation of methanol to produce acetic acid, known as the Monsanto process, was a major milestone. wikipedia.org This process, developed in the 1960s, demonstrated the high activity and selectivity of rhodium catalysts under specific reaction conditions. rsc.org
Further research has focused on understanding the fundamental properties of rhodium(III) iodide, including its crystal structure and reactivity. For example, it has been established that anhydrous RhI₃ adopts a crystal structure similar to that of aluminum chloride (AlCl₃). wikipedia.org In recent years, investigations have continued to explore the applications of rhodium(III) iodide in various catalytic systems and as a precursor for novel materials. chemimpex.comacharyaaagencies.in The ongoing interest in rhodium chemistry is driven by the unique catalytic and electronic properties of its compounds. chemimpex.comsioc-journal.cn
Physicochemical Properties of Rhodium(III) Iodide Hydrate
While extensive data exists for anhydrous rhodium(III) iodide, specific, well-characterized data for a stable "hydrate" form is less common in the literature, as the compound is noted to primarily exist in its anhydrous state. wikipedia.org However, some commercial suppliers list a hydrated form. The properties listed below are often associated with rhodium(III) iodide in general or its commercially available hydrated form.
| Property | Value | Source(s) |
| Chemical Formula | RhI₃ · xH₂O (The degree of hydration, x, can be variable) | americanelements.com |
| Molecular Weight | 483.62 g/mol (anhydrous) | wikipedia.orgjk-sci.com |
| Appearance | Black or dark-colored solid/powder | wikipedia.orgjk-sci.com |
| Density | ~6.4 g/cm³ | americanelements.comavantorsciences.com |
| Solubility | Generally insoluble in water. | samaterials.com |
Structural and Spectroscopic Data
The anhydrous form of rhodium(III) iodide, RhI₃, possesses a crystal structure analogous to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃). wikipedia.org This structure is characterized by a cubic close-packed arrangement of iodide ions, with the rhodium(III) ions occupying one-third of the octahedral interstices, resulting in a layered structure. wikipedia.org
Detailed spectroscopic data for this compound is not extensively documented in readily available literature. Characterization would typically involve techniques such as:
Infrared (IR) Spectroscopy: To identify the presence of water molecules through their characteristic vibrational bands.
X-ray Diffraction (XRD): To determine the crystal structure and the arrangement of atoms and water molecules in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for inorganic solids, solid-state NMR could provide information about the local environment of the rhodium and iodide nuclei.
Synthesis and Characterization
Synthesis of this compound
The synthesis of rhodium(III) iodide typically involves the reaction of a rhodium(III) halide with an iodide source. One common method is the reaction of an aqueous solution of rhodium(III) bromide with potassium iodide. wikipedia.org
RhBr₃ + 3KI → RhI₃ + 3KBr
Another approach involves starting with rhodium(III) chloride hydrate (RhCl₃·xH₂O), a common precursor in rhodium chemistry. mdpi.comnih.gov In some patented methods, rhodium(III) iodide is prepared from rhodium hydroxide (B78521) (which exists as hydrated rhodium oxide, Rh₂O₃·nH₂O) by reacting it with hydroiodic acid. google.com
The direct synthesis of a well-defined this compound is not a commonly described procedure, as the anhydrous form is more stable. wikipedia.org However, commercial preparations may involve precipitation from aqueous solutions, which could result in a product containing variable amounts of water.
A method for dissolving solid rhodium iodide (RhI₃) involves treatment with a reducing agent like hydrazine (B178648) hydrate. google.comgoogle.com This process yields a clear, orange solution, suggesting the formation of a soluble rhodium complex. google.com
Characterization Techniques
The characterization of rhodium(III) iodide and its potential hydrated forms relies on a suite of analytical techniques to confirm its identity, purity, and structure.
Elemental Analysis: To determine the rhodium and iodine content and confirm the empirical formula.
X-ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline phases present in the solid material and determining the crystal structure. wikipedia.org
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Can confirm the presence of coordinated water molecules by detecting their characteristic stretching and bending vibrations.
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the rhodium.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can quantify the water content in a hydrated sample by measuring the mass loss upon heating. Differential scanning calorimetry (DSC) can detect phase transitions and decomposition events.
Applications in Scientific Research
Catalysis
Rhodium(III) iodide is a significant compound in the field of catalysis, particularly in carbonylation reactions. chemimpex.com
Acetic Acid Synthesis: Historically, one of the most important applications of rhodium(III) iodide was as a catalyst in the Monsanto process for the industrial synthesis of acetic acid from methanol and carbon monoxide. wikipedia.orgsamaterials.com In this process, the active catalytic species is typically an anionic rhodium(I) complex, which is formed in situ from the rhodium(III) precursor.
Other Carbonylations: It is also used as a catalyst for the synthesis of acetic anhydride (B1165640) and ethylene (B1197577) glycol. samaterials.com
Precursor for Catalysts: Rhodium(III) iodide serves as a precursor for the preparation of other rhodium-based catalysts. acharyaaagencies.in For example, it can be used to synthesize rhodium carbonyl compounds which are themselves active catalysts. acharyaaagencies.in
Materials Science
In materials science, rhodium(III) iodide is utilized as a precursor for the synthesis of various rhodium-containing materials. chemimpex.com
Nanomaterials: It is used in the development of rhodium nanoparticles. chemimpex.com These nanoparticles are of interest due to their high stability and excellent conductivity, making them suitable for applications in sensors and electronic devices. chemimpex.com
Conductive Polymers: The unique electronic properties of rhodium compounds, including the iodide, make them candidates for incorporation into advanced materials like conductive polymers. chemimpex.com
Structure
2D Structure
Properties
Molecular Formula |
H2I3ORh |
|---|---|
Molecular Weight |
501.634 g/mol |
IUPAC Name |
triiodorhodium;hydrate |
InChI |
InChI=1S/3HI.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
OMESNHMOLMUXHT-UHFFFAOYSA-K |
SMILES |
O.[Rh](I)(I)I |
Canonical SMILES |
O.[Rh](I)(I)I |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of Rhodium Iii Iodide and Hydrated Rhodium Iii Species
Crystal Structure Analysis of Anhydrous Rhodium(III) Iodide
Anhydrous rhodium(III) iodide (RhI₃) is a black solid at room temperature. Current time information in Tiranë, AL. Its crystal structure has been determined through X-ray crystallography and is found to adopt the same structural motif as aluminum trichloride (B1173362) (AlCl₃) and yttrium(III) chloride (YCl₃). Current time information in Tiranë, AL.researchgate.net This structure consists of a cubic close-packed array of iodide ions, with rhodium(III) ions occupying one-third of the octahedral interstices, resulting in a layered, two-dimensional structure. Current time information in Tiranë, AL.mdpi.com
The Rh³⁺ centers are octahedrally coordinated, each bonded to six iodide ions to form edge-sharing RhI₆ octahedra. mdpi.com The structure crystallizes in the monoclinic space group C2/m. mdpi.com The layered nature of the compound is characterized by van der Waals forces between the sheets. wikipedia.org
Detailed crystallographic data for anhydrous RhI₃ is presented below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 6.87 Å |
| b | 11.89 Å |
| c | 7.11 Å |
| α | 90.00° |
| β | 107.15° |
| γ | 90.00° |
| Volume | 554.66 ų |
| Rh-I Bond Length | 2.68 Å |
| Data sourced from the Materials Project. mdpi.com |
Structural Characterization of Hydrated Rhodium(III) Aqua Ions in Solid State
While rhodium(III) iodide is known only in its anhydrous form, the hydrated rhodium(III) cation, the hexaaquarhodium(III) ion [Rh(H₂O)₆]³⁺, has been structurally characterized in the solid state within various salt lattices. Current time information in Tiranë, AL.mdpi.com For instance, the structures of cesium alums, CsRh(SO₄)₂·12H₂O, have been determined, providing a clear example of the hexa-aqua-rhodium(III) species. researchgate.net
In the solid state, the [Rh(H₂O)₆]³⁺ ion forms a regular octahedron, with the rhodium atom at the center coordinated to six water molecules. mdpi.com The mean Rh-O bond distance in these octahedral complexes is approximately 2.01 to 2.03 Å. researchgate.netmdpi.com The crystal structures of other solid-state rhodium(III) aqua-halo complexes, such as [Rh(H₂O)₅Cl]²⁺, have also been determined, showing a distorted octahedral environment with Rh-OH₂O distances ranging from 1.993 to 2.075 Å and a Rh-Cl distance of 2.270 Å. researchgate.net
Solution Structure Determination of Hydrated Rhodium(III) Species
In aqueous solution, the chemistry of hydrated rhodium(III) involves a dynamic equilibrium among various aqua-halo species. The study of rhodium(III) chloride solutions has shown that the proportions of species such as [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and the cis and trans isomers of [RhCl₂(H₂O)₄]⁺ change over time and with varying chloride concentrations. wikipedia.org These different species can be separated and have been individually characterized. wikipedia.org
A similar and more extensive series of ten monomeric complexes, [RhBrn(OH₂)₆₋n]³⁻ⁿ (for n = 0–6), has been identified in aqueous bromide solutions, including all geometric isomers. rsc.org It is expected that an analogous series of aqua-iodo-rhodium(III) complexes, [RhIn(H₂O)₆₋n]³⁻ⁿ, exists in aqueous iodide solutions. The hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, maintains its octahedral structure in aqueous solution and possesses a well-defined second hydration sphere. mdpi.com
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁰³Rh NMR spectroscopy is a powerful and direct tool for the speciation of rhodium(III) complexes in solution. wikipedia.orgcore.ac.uk The ¹⁰³Rh nucleus is spin ½, which typically yields sharp signals, although it suffers from low sensitivity. huji.ac.il The chemical shift of ¹⁰³Rh is extremely sensitive to the coordination environment, including the nature of the ligands, complex geometry, and oxidation state, spanning a range of over 12,000 ppm. huji.ac.ilresearchgate.net
For octahedral rhodium(III) aqua-halide complexes, a clear trend is observed: the ¹⁰³Rh chemical shift decreases as the number of halide ligands increases. rsc.org This is known as a nephelauxetic dependence. rsc.org Furthermore, ¹⁰³Rh NMR can distinguish between geometric isomers; for example, the chemical shift for a trans isomer is typically greater than that of the corresponding cis isomer (δ_trans > δ_cis), and the shift for a meridional isomer is greater than the facial isomer (δ_mer > δ_fac). rsc.org Solution studies of trinuclear rhodium(III) aqua ions have also utilized ¹⁰³Rh NMR to differentiate between various structural forms in equilibrium. researchgate.net
Illustrative ¹⁰³Rh NMR Chemical Shift Trends for [RhXn(OH₂)₆₋n]³⁻ⁿ Complexes
| Number of Halide Ligands (n) | General Chemical Shift Trend | Isomer Differentiation |
|---|---|---|
| 0 ([Rh(H₂O)₆]³⁺) | Highest chemical shift (most deshielded) | N/A |
| 1-5 | Chemical shift decreases with increasing n | δ_trans > δ_cis; δ_mer > δ_fac |
| 6 ([RhX₆]³⁻) | Lowest chemical shift (most shielded) | N/A |
Based on findings for bromo- and chloro-complexes. wikipedia.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic absorption spectroscopy is widely used to characterize rhodium(III) complexes. The color of aqueous rhodium(III) halide solutions, which can range from yellow to raspberry-red, is determined by the relative distribution of the various aqua-halo species present. wikipedia.org Each species, such as [RhCln(H₂O)₆₋n]³⁻ⁿ, has a unique UV-Vis spectrum. wikipedia.orgnih.gov
For octahedral Rh(III) complexes, which have a low-spin d⁶ electron configuration, the absorption bands in the visible region are typically due to spin-allowed d-d transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states. The energies of these transitions are sensitive to the ligand field strength. Substituting water ligands with iodide ligands, which are lower in the spectrochemical series, is expected to shift these absorption bands to lower energies (longer wavelengths).
Typical Electronic Transitions for Octahedral Rh(III) Complexes
| Transition | Description | Expected Spectral Region |
|---|---|---|
| ¹A₁g → ¹T₁g | Lowest energy spin-allowed d-d transition | Visible |
| ¹A₁g → ¹T₂g | Second spin-allowed d-d transition | UV-Visible |
Information synthesized from general principles of coordination chemistry and rhodium(III) complex studies. wikipedia.orgnih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a complex. For hydrated rhodium(III) aqua ions, IR spectra clearly show the presence of coordinated water molecules. rsc.orgresearchgate.net Characteristic bands include a broad O-H stretching vibration (ν(O-H)) typically found in the 3400-3450 cm⁻¹ region and an H-O-H bending (scissoring) vibration (δ(HOH)) around 1610-1630 cm⁻¹. scispace.com The study of various rhodium(III) aqua sulfates and other complexes has utilized IR spectroscopy to confirm their composition. researchgate.netresearchgate.net
In the far-infrared region (below 600 cm⁻¹), metal-ligand vibrations can be observed. These include the Rh-O stretching vibrations of the coordinated water molecules and the Rh-I stretching vibrations, providing direct information about the rhodium coordination sphere. scispace.comacs.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For rhodium-iodide systems, XPS is instrumental in confirming the oxidation state of the rhodium center and characterizing its chemical environment.
In the analysis of rhodium compounds, the binding energies of the Rh 3d core levels are particularly revealing. Studies have established distinct binding energy ranges for different oxidation states of rhodium. For instance, Rh 3d₅/₂ peaks for Rh(I) complexes are observed around 308.2 eV, while Rh(III) species typically exhibit Rh 3d₅/₂ signals at higher binding energies, in the range of 309.0–309.2 eV. rsc.org Metallic rhodium, or Rh(0), shows a Rh 3d₅/₂ peak at a lower binding energy, approximately 307.6 eV. mdpi.com
Research on rhodium-iodide complexes immobilized on silica (B1680970) (SiO₂) surfaces has utilized XPS to probe the local structure of the metal center. nii.ac.jpresearchgate.netnih.gov These analyses confirmed the presence of a Rh-I bond and provided insights into the electronic state of the rhodium atom. nii.ac.jpresearchgate.netnih.gov In one study, XPS analysis of a novel rhodium-iodide complex indicated that the rhodium unit was in an electron-rich state, a factor believed to contribute to its catalytic activity. nii.ac.jpresearchgate.net Another investigation focusing on RhI₃ reported XPS peaks at 308.5 eV and 313.2 eV, corresponding to the Rh 3d₅/₂ and 3d₃/₂ orbital binding energies, respectively, which is indicative of the +3 valence state of rhodium. researchgate.net
The following table summarizes representative XPS binding energies for rhodium in various oxidation states, as reported in the literature.
| Rhodium Species | Oxidation State | Rh 3d₅/₂ Binding Energy (eV) | Rh 3d₃/₂ Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Rh Metal | Rh(0) | ~307.6 | ~312.3 | mdpi.com |
| Rh–dppm complex | Rh(I) | 308.2 | 313.0 | rsc.org |
| RhI₃ | Rh(III) | 308.5 | 313.2 | researchgate.net |
| Rh–dppe complex | Rh(III) | ~309.0-309.2 | Not Specified | rsc.org |
Studies on Polymorphism and Isomerism in Hydrated Rhodium(III) Complexes
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and isomerism, where molecules have the same chemical formula but different arrangements of atoms, are critical aspects of the structural chemistry of coordination compounds, including hydrated rhodium(III) complexes. Rhodium(III) complexes typically adopt an octahedral geometry, which gives rise to various forms of stereoisomerism.
Geometric isomerism is common in octahedral complexes of the type MA₄B₂ or MA₃B₃. For a complex like [RhCl₃(H₂O)₃], two geometric isomers are possible: the facial (fac) isomer, where the three identical ligands occupy one face of the octahedron, and the meridional (mer) isomer, where they are arranged in a plane that bisects the molecule. wikipedia.org The existence of such isomers has been well-characterized for aqueous solutions of rhodium(III) chloride, where species such as cis- and trans-[RhCl₂(H₂O)₄]⁺ and two isomers of [RhCl₃(H₂O)₃] have been identified. wikipedia.org
While anhydrous rhodium(III) iodide (RhI₃) adopts a layered crystal structure similar to AlCl₃ and YCl₃, the chemistry of its hydrated and complex forms reveals interesting isomeric preferences. wikipedia.org A significant finding comes from studies on rhodium(III) dihalido complexes incorporating bidentate picolinamide (B142947) ligands, with the general formula [RhX₂(L)(LH)] (where X is a halide). whiterose.ac.uk Research showed that when the halide (X) is chloride, multiple isomers are present in both the solid state and in solution. whiterose.ac.uk However, upon halide exchange with potassium iodide to form the diiodo analogues (X = I), the complexes exist exclusively as single, stable trans isomers. whiterose.ac.uk This suggests that the larger size and different electronic properties of the iodide ligand play a crucial role in dictating the stereochemical outcome, favoring a specific spatial arrangement.
Further research into more complex systems, such as N^N^C-cyclometalated rhodium(III) complexes with isomeric pyrimidine-based ligands, has also underscored the impact of isomerism on the structural motifs and physicochemical properties of the resulting compounds. rsc.org DFT calculations on other Rh(III) complexes have been used to determine the relative energies of different possible structural isomers, for example, those arising from the substitution of an iodide ligand trans to a phosphorus atom in a diphosphine complex. whiterose.ac.uk
The table below provides a summary of isomerism observed in relevant rhodium(III) complexes.
| Complex Type/Formula | Observed Isomers | Key Findings | Reference |
|---|---|---|---|
| [RhCl₃(H₂O)₃] | fac and mer | Characterized in aqueous solutions of rhodium(III) chloride hydrate (B1144303). | wikipedia.org |
| [RhCl₂(H₂O)₄]⁺ | cis and trans | Identified in aqueous solutions of rhodium(III) chloride. | wikipedia.org |
| [RhCl₂(L)(LH)] (picolinamide ligands) | Multiple isomers | The presence of multiple isomers is confirmed in the solid state and solution. | whiterose.ac.uk |
| [RhI₂(L)(LH)] (picolinamide ligands) | Single trans isomer | Halide exchange from chloride to iodide stabilizes a single trans isomer exclusively. | whiterose.ac.uk |
| N^N^C-Cyclometalated Rh(III) complexes | Structural isomers | Ligand isomerism has a significant impact on the structure and properties of the complex. | rsc.org |
Coordination Chemistry of Rhodium Iii with Iodide and Aqua Ligands
Ligand Exchange Processes in Aqueous Rhodium(III) Systems
Rhodium(III) complexes are generally characterized by their kinetic inertness, meaning ligand exchange reactions are typically slow. researchgate.net This property is attributed to the low-spin d⁶ electron configuration of Rh(III) in an octahedral field, which results in a high ligand field stabilization energy.
However, the lability of ligands can be tuned by the nature of the other ligands in the coordination sphere. For instance, studies on phosphine (B1218219) complexes of rhodium(III) have shown that the rate of phosphine dissociation can be influenced by the ligand positioned trans to it. rsc.org
Formation and Stability of Iodido- and Aqua-Rhodium(III) Complexes
In aqueous solutions, rhodium(III) salts form a series of aqua and halo-aqua complexes. For example, with chloride, species such as [RhCl(H₂O)₅]²⁺, cis- and trans-[RhCl₂(H₂O)₄]⁺, and isomers of [RhCl₃(H₂O)₃] are known to exist in equilibrium. core.ac.uk A similar series of complexes is expected to form with iodide, leading to various [RhIₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ species in solution, depending on the iodide concentration and conditions.
While rhodium(III) iodide itself is considered anhydrous wikipedia.org, its dissolution or synthesis in water, such as the reaction between rhodium(III) bromide and potassium iodide in an aqueous medium, inevitably involves interaction with water molecules as ligands. wikipedia.org The formation of mixed aqua-iodido-rhodium(III) complexes is evident from the synthesis of more complex structures where both water and iodide are coordinated to the rhodium(III) center alongside other ligands. acs.orgresearchgate.net
The stability of these complexes can be inferred from related systems. For nitrato-aquo-rhodium(III) complexes, the stability constants decrease as more nitrate (B79036) ligands are added. researchgate.net A similar trend would be expected for iodo-aquo complexes. The high stability of certain trans-diiodido-rhodium(III) complexes in aqueous solutions further underscores the thermodynamic favorability of the Rh-I bond. whiterose.ac.ukacs.org
Table 1: Examples of Rhodium(III) Aqua-Halido Species and Related Complexes
| Formula | Name | Notes |
|---|---|---|
| [RhCl(H₂O)₅]²⁺ | Pentachloromon-aqua-rhodium(III) ion | Example of a mixed halo-aqua complex. core.ac.uk |
| cis/trans-[RhCl₂(H₂O)₄]⁺ | Dichlorotetra-aqua-rhodium(III) ion | Isomers exist depending on ligand arrangement. core.ac.uk |
| [RhI₃] | Rhodium(III) iodide | Anhydrous solid, serves as a precursor. wikipedia.org |
| [Rh(ed3a)(OH₂)] | Aqua(ethylenediamine-N,N,N'-triacetato)rhodium(III) | Example of a stable aqua complex with a polydentate ligand. rsc.orgrsc.org |
Coordination Geometries and Oxidation States in Rhodium(III) Systems
The +3 oxidation state is the most stable and common oxidation state for rhodium in its coordination compounds. Rhodium(III) complexes are almost universally six-coordinate, adopting an octahedral or slightly distorted octahedral geometry. researchgate.net This geometry is a consequence of the d⁶ electronic configuration which is stabilized in an octahedral ligand field.
The crystal structure of anhydrous rhodium(III) iodide (RhI₃) confirms this preference, showing rhodium centers in an octahedral environment, with iodide ions acting as bridging ligands to form a layered structure. wikipedia.org In monomeric complexes, the rhodium(III) center also maintains this geometry. For example, in complexes with pincer-type ligands or chelating N-heterocyclic carbenes, the rhodium atom is the center of a distorted octahedron, with iodide and other ligands occupying the coordination sites. scispace.com
Interactions with Polyaminopolycarboxylate Ligands
Polyaminopolycarboxylate ligands, such as ethylenediaminetetraacetic acid (EDTA) and its derivatives, are powerful chelating agents that form stable complexes with a wide range of metal ions, including rhodium(III).
Extensive research has been conducted on rhodium(III) complexes with the quinquedentate (five-donor) ligand ethylenediamine-N,N,N′-triacetate (ed3a³⁻). rsc.orgrsc.org Reaction of a rhodium(III) precursor with this ligand yields stable, six-coordinate octahedral complexes. The ligand occupies five coordination sites, with the sixth site being filled by another ligand, typically water or a halide. rsc.orgrsc.org
Specifically, the complexes [Rh(ed3a)(OH₂)] and Na[Rh(ed3a)Cl] have been synthesized and characterized. rsc.orgrsc.org In these complexes, the rhodium(III) ion is coordinated by the two nitrogen atoms and three carboxylate oxygen atoms of the ed3a³⁻ ligand, with the final coordination site taken by a water molecule or a chloride ion, respectively. rsc.org DFT calculations have shown that the cis-equatorial isomer is the most energetically stable configuration for these complexes. rsc.org Potentiometric and spectrophotometric studies have been used to determine the stability constants of these complexes in aqueous solution. rsc.org
Exploration of Pincer-Type and Other Chelating Ligand Systems
The inert nature of the rhodium(III) center can be modulated by using strongly-donating chelating ligands, such as pincer ligands and N-heterocyclic carbenes (NHCs). These ligands often enforce specific geometries and can enhance the stability and reactivity of the resulting complexes.
Pincer Ligands: Pincer-type ligands, which bind to a metal center through three donor atoms in a meridional fashion, form robust complexes with rhodium(III). Nitrogen-donor (NNN) and phosphorus-nitrogen-nitrogen (PNN) pincer ligands have been successfully used to synthesize octahedral rhodium(III) complexes. These complexes can accommodate additional ligands, including halides like iodide, and have been studied for their reactivity.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form very stable bonds with transition metals. The reaction of diimidazolium salts with rhodium(I) or rhodium(III) precursors in the presence of potassium iodide can yield dimeric rhodium(III) complexes with bridging iodide ligands. scispace.com These dimers can be cleaved by coordinating solvents or other ligands to form monomeric octahedral complexes. scispace.com
Other Chelating Ligands: Bidentate ligands, such as N-(3-halidophenyl)picolinamides, have been used to synthesize rhodium(III) dihalido complexes, including [RhI₂(L)(LH)]. whiterose.ac.ukacs.org In these octahedral complexes, a halide exchange from chloride to iodide was found to favor the formation of a single, stable trans isomer. whiterose.ac.ukacs.org
Hydrolytic Polymerization of Rhodium(III) Aqua Ions
In aqueous solutions that are not strongly acidic, the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, can undergo hydrolysis, where coordinated water molecules deprotonate to form hydroxo ligands. This process can lead to the formation of polynuclear complexes through olation, where hydroxo groups bridge multiple metal centers.
Studies have shown that the aging of rhodium(III) solutions can lead to the formation of various polynuclear species. A trinuclear rhodium(III) aqua ion has been extensively characterized and found to exist in several structural forms. researchgate.net These structures are not linear but consist of a triangular arrangement of rhodium atoms linked by one or more μ-OH (bridging hydroxide) groups. researchgate.net The interconversion between these forms can be influenced by factors such as pH and temperature. At higher pH, further deprotonation can lead to more condensed structures, including one with a central μ₃-OH group bridging all three rhodium centers. researchgate.net
Interactions with Small Biomolecules
The interactions of rhodium(III) complexes with biomolecules are of significant interest, particularly due to their potential as therapeutic agents. The kinetic inertness of many Rh(III) complexes allows them to reach biological targets before decomposing. researchgate.net
Research on pincer-type rhodium(III) complexes has demonstrated their reactivity towards various small biomolecules. The order of reactivity for one such complex was found to be 5'-guanosine monophosphate (5'-GMP) > glutathione (B108866) (GSH) > L-methionine > L-histidine. This indicates a preference for binding to the nitrogen of guanine (B1146940) and the sulfur of glutathione and methionine.
Other studies have confirmed that Rh(III) complexes can interact with key biological molecules. For example, half-sandwich rhodium(III) complexes react preferentially with 9-ethylguanine (B105967) and glutathione. The interaction with DNA components like guanine is a key aspect of the mechanism of action for many metal-based anticancer drugs. The reactivity with glutathione is also significant, as it is a major intracellular antioxidant and can deactivate metal-based drugs.
Table 2: Reactivity of a Pincer-Type Rhodium(III) Complex with Small Biomolecules
| Biomolecule | Relative Reactivity | Potential Binding Site(s) |
|---|---|---|
| 5'-Guanosine Monophosphate (5'-GMP) | Highest | N7 of guanine base |
| Glutathione (GSH) | High | Thiol (-SH) group |
| L-Methionine | Medium | Thioether (-S-CH₃) group |
| L-Histidine | Lowest | Imidazole (B134444) ring nitrogen |
Data derived from studies on [RhCl₃(H₂LtBu)] where H₂LtBu is 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine.
Applications in Advanced Materials Science and Electrochemistry
Synthesis and Application of Rhodium Nanoparticles
Rhodium nanoparticles are highly valued for their catalytic prowess in a variety of chemical transformations. The synthesis of these nanoparticles typically involves the reduction of a rhodium precursor. While studies predominantly feature rhodium(III) chloride (RhCl₃) or organometallic rhodium compounds as precursors, the use of a rhodium iodide compound could theoretically offer different reaction kinetics and nanoparticle morphologies due to the nature of the iodide ligand. The larger size and lower electronegativity of iodide compared to chloride could influence the reduction potential and the interaction with stabilizing agents, potentially leading to nanoparticles with distinct sizes, shapes, and catalytic activities. However, without experimental data, this remains a hypothesis.
Integration into Conductive Polymers and Nanomaterials
The incorporation of metal complexes into conductive polymers and other nanomaterials is a strategy to develop new functional materials with tailored electronic and catalytic properties. Rhodium complexes, in general, are of interest for this purpose. Theoretically, Rhodium(III) iodide could be integrated into polymer matrices or onto the surface of nanomaterials. The presence of the iodide ligands might facilitate different types of interactions with the host material compared to chloride or other anions, potentially influencing the material's conductivity, stability, and catalytic performance. No specific research has been found that demonstrates the use of Rhodium(III) iodide or its hydrate (B1144303) in this context.
Electrochemical Sensing Applications
Electrochemical sensors often rely on the specific interactions between an analyte and a modified electrode surface. Rhodium-modified electrodes have been explored for the detection of various analytes. Furthermore, iodide-selective electrodes are a well-established class of sensors. rsc.org A material like Rhodium(III) iodide hydrate, if stable and possessing suitable electrochemical properties, could be a candidate for developing new sensors. It might be used to create an electrode surface that is sensitive to specific analytes that can interact with either the rhodium center or the iodide ions. Research in this area has focused on sensors for Rh(III) ions and for iodide ions separately, but not on sensors utilizing a stable rhodium iodide compound as the primary sensing material. rsc.orgnih.gov
Photochemical Energy Conversion Systems
Rhodium complexes have been investigated for their potential roles in photochemical energy conversion, particularly in light-driven hydrogen production. scirp.org These systems typically involve a photosensitizer that absorbs light and a catalyst that facilitates the chemical reaction. The electronic properties of the rhodium complex, which are influenced by its ligands, are crucial for its function as a catalyst. The presence of iodide ligands in a rhodium complex would significantly alter its electronic structure compared to more commonly studied chloride or bipyridyl ligands. This could impact its light absorption properties and its efficiency in mediating electron transfer processes necessary for energy conversion. However, the scientific literature on rhodium-based photocatalysis has not reported the use of Rhodium(III) iodide or its hydrate. scirp.org
Analytical Methodologies for Rhodium Iii Analysis in Complex Matrices
Spectroscopic Detection and Quantification of Rhodium(III)
Spectroscopic methods are a cornerstone for the quantification of rhodium(III). These techniques rely on the interaction of electromagnetic radiation with the rhodium atoms or ions, or with colored complexes formed by rhodium. The choice of method often depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation.
Inductively Coupled Plasma (ICP) Spectrometry: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for trace and ultra-trace rhodium analysis. scielo.org.zacontractlaboratory.com In these methods, a liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the rhodium. ICP-OES measures the characteristic light emitted by the excited rhodium atoms and ions, while ICP-MS detects and counts the rhodium ions based on their mass-to-charge ratio. scielo.org.zacontractlaboratory.com An analytical method using ICP-OES with cobalt as an internal standard has been developed for the accurate quantification of rhodium in various samples, including certified reference materials and inorganic salts like RhCl₃·3H₂O. scielo.org.za The rhodium atomic line at 343.489 nm is commonly chosen for analysis. scielo.org.za ICP-MS offers exceptional sensitivity, capable of detecting impurities at very low concentrations, making it ideal for high-purity applications. contractlaboratory.comnih.gov However, since rhodium is monoisotopic (¹⁰³Rh), ICP-MS measurements can be susceptible to polyatomic interferences (e.g., from copper and strontium), which can be a significant issue in environmental samples. nih.gov
UV-Visible Spectrophotometry: This technique involves the reaction of rhodium(III) with a specific chromogenic reagent to form a colored complex, the absorbance of which is measured with a spectrophotometer. directivepublications.org It is a widely accessible and cost-effective method. The sensitivity and selectivity depend heavily on the chosen reagent. A novel analytical reagent, 2, 4-dimethyl-3H-1, 5-benzodiazepine (DBA), has been developed for the extractive spectrophotometric determination of rhodium(III). directivepublications.orgsciepub.com The reaction between Rh(III) and DBA forms a red-colored complex that can be extracted into n-butanol and measured at a maximum absorbance wavelength (λmax) of 510 nm. directivepublications.orgsciepub.com This method adheres to Beer's law in the concentration range of 1-10 mg L⁻¹. sciepub.com Another Schiff's base, N-(o-methoxy benzaldehyde) 2-aminophenol (B121084) (NOMBAP), has also been used, forming a complex with rhodium(III) that is extracted into carbon tetrachloride and measured at 480 nm. researchgate.net
Other Spectroscopic Techniques:
Atomic Absorption Spectrometry (AAS): This technique measures the absorption of light by free rhodium atoms in the gaseous state. The sample is atomized in a flame or graphite (B72142) furnace, and light at a specific wavelength is passed through the atomic vapor. contractlaboratory.com
X-ray Fluorescence (XRF): XRF is a non-destructive method used to determine the elemental composition of materials, often in solid form like pressed powder pellets. contractlaboratory.comacs.org It is particularly useful for quality control in industries such as automotive catalyst manufacturing. acs.org
Nuclear Magnetic Resonance (NMR) and Extended X-ray Absorption Fine Structure (EXAFS): These advanced techniques are valuable for speciation studies, helping to identify and characterize the specific rhodium(III) complexes present in a solution, such as different chlorido complexes in ethylene (B1197577) glycol. nih.gov
| Technique | Principle | Typical Reagent/Wavelength | Key Features | Reference |
|---|---|---|---|---|
| ICP-OES | Measures light emitted from excited Rh atoms/ions in plasma | 343.489 nm | High sensitivity, robust, suitable for various matrices | scielo.org.za |
| ICP-MS | Mass-based detection of Rh ions from plasma | ¹⁰³Rh | Extremely high sensitivity, potential for polyatomic interferences | contractlaboratory.comnih.gov |
| UV-Vis Spectrophotometry | Measures absorbance of a colored Rh(III) complex | DBA (510 nm), NOMBAP (480 nm) | Cost-effective, accessible, relies on selective reagents | directivepublications.orgsciepub.comresearchgate.net |
| AAS | Measures absorption of light by free Rh atoms | - | Good sensitivity for specific element quantification | contractlaboratory.com |
| XRF | Measures secondary X-rays emitted from the sample | - | Non-destructive, rapid analysis of solid samples | contractlaboratory.comacs.org |
Solvent Extraction Techniques for Rhodium(III) Separation
Due to the complexity of matrices containing rhodium(III), a separation and preconcentration step is often necessary before quantification. Solvent extraction, or liquid-liquid extraction, is one of the most popular and effective methods for this purpose. directivepublications.org This technique involves separating a substance from one liquid phase into another immiscible liquid phase, typically an aqueous phase and an organic phase.
The process for rhodium(III) generally involves the formation of a neutral, organophilic complex that is preferentially soluble in the organic solvent. The efficiency of the extraction depends on several factors, including the chemical form of the rhodium, the pH of the aqueous solution, the nature of the organic solvent (diluent), and the specific extracting agent used. tandfonline.com
Extraction Systems: A variety of reagents have been investigated for the selective extraction of rhodium(III). High molecular weight amines (HMWA), such as N-n-octylaniline, have been successfully used. tandfonline.comresearchgate.net In one method, rhodium(III) is quantitatively extracted from an aqueous sodium malonate medium at a pH of 9.0 using a solution of 0.1 M N-n-octylaniline in xylene. tandfonline.com The rhodium can then be stripped back into an aqueous phase for analysis using 1.0 M hydrochloric acid. tandfonline.com
Other reagents have also proven effective:
2, 4-dimethyl-3H-1, 5-benzodiazepine (DBA): This reagent forms a complex with Rh(III) at a pH of 8.9, which is then extracted using n-butanol as the solvent. directivepublications.org
4-(4-ethoxybenzylidene amino)-5-methyl-4H-1, 2, 4-triazole-3-thiol (EBIMTT): This extractant, dissolved in chloroform, quantitatively extracts Rh(III) from a sodium malonate medium at a pH of 1.0.
Commercial Extractants: In complex industrial processes for separating multiple precious metals, a sequence of commercial extractants is often employed. For instance, in a hydrochloric acid solution containing several noble metals, extractants like Cyanex 272, LIX 63, TBP, and Aliquat 336 can be used in succession to separate gold(III), palladium(II), platinum(IV), and iridium(IV), leaving only rhodium(III) in the final aqueous raffinate. mdpi.com
The choice of organic solvent is also critical. Studies have shown that for certain systems, solvents like xylene, toluene, chloroform, and carbon tetrachloride provide quantitative extraction, while others like n-butanol and isobutyl methyl ketone result in incomplete extraction. After extraction into the organic phase, rhodium(III) is typically recovered (stripped) using a mineral acid solution, such as hydrochloric or nitric acid, before its final determination. tandfonline.com
| Extractant | Aqueous Medium | Optimal pH | Organic Solvent (Diluent) | Stripping Agent | Reference |
|---|---|---|---|---|---|
| N-n-octylaniline | 0.03 M Sodium Malonate | 9.0 | Xylene | 1.0 M HCl | tandfonline.com |
| 2, 4-dimethyl-3H-1, 5-benzodiazepine (DBA) | Buffer Solution | 8.9 | n-Butanol | Not specified | directivepublications.org |
| EBIMTT | 0.03 M Sodium Malonate | 1.0 | Chloroform | 1.0 M HCl | |
| Aliquat 336, TBP, LIX 63, Cyanex 272 | 5 M HCl | - | Not specified | Various (for other metals) | mdpi.com |
Theoretical and Computational Chemistry Approaches in Rhodium Iii Iodide Research
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of many-body systems. It has been extensively applied to elucidate the mechanisms of reactions involving rhodium iodide complexes, particularly the oxidative addition of methyl iodide to rhodium(I) centers, a critical step in catalytic cycles like the Monsanto process for acetic acid synthesis. iciq.orgacs.orgnih.gov
Computational studies using DFT have consistently confirmed that the oxidative addition of methyl iodide to square planar rhodium(I) complexes proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. iciq.orgacs.orgresearchgate.net In this process, the rhodium complex acts as a nucleophile, attacking the methyl group of methyl iodide. The transition state structures determined by DFT calculations show a linear arrangement of the I-CH(_3)-Rh moiety, which is characteristic of an S(_N)2 reaction. iciq.orgacs.orgresearchgate.net This theoretical finding aligns with and provides a detailed molecular-level explanation for experimental observations. nih.gov
DFT calculations have been employed to study various rhodium complexes, including Monsanto's catalyst, cis-[Rh(CO)(_2)I(_2)]. iciq.orgacs.orgresearchgate.net The goal of these studies is often to understand the reaction scheme and free energy data, which can aid in the development of more efficient catalysts. nih.gov Researchers have also used DFT to demonstrate that simplified molecular models can often provide the same mechanistic insights as full, computationally expensive models, thus saving significant computational resources. nih.gov
Computational Analysis of Energy Barriers and Selectivity
A key advantage of computational chemistry is its ability to quantify the energetics of a reaction pathway, including the energy barriers of transition states and the relative energies of intermediates and products. This information is crucial for understanding reaction rates and selectivity.
DFT calculations have been used to determine the activation barrier for the rate-determining step of methyl iodide addition to rhodium complexes. For instance, the activation barrier for the S(_N)2 attack of a rhodium center on CH(_3)I in a dinuclear complex was calculated to be 5.5 kcal/mol. researchgate.net The thermochemical parameters computed from these studies have shown excellent agreement with experimental kinetic data. iciq.orgacs.orgresearchgate.net
Computational models are also vital for predicting catalyst selectivity. A microkinetic model developed for the conversion of synthesis gas (CO + H(_2)) over rhodium catalysts, using DFT calculations, revealed that different crystal surfaces exhibit different selectivity. The model showed the Rh(211) surface is significantly more active but is highly selective toward methane, whereas the Rh(111) surface is intrinsically selective toward acetaldehyde. nih.gov This structure-sensitivity, predicted by theory, provides a powerful guide for designing catalysts with desired product selectivity. nih.gov
| Species | Description | Relative Free Energy (kJ/mol) |
|---|---|---|
| Reactants | Rh(I) complex + CH₃I | 0.0 |
| TS1 | Transition State for Oxidative Addition | 65.3 |
| Product 1 | Five-coordinate Rh(III)-alkyl product | -67.8 |
| Product 2 | Six-coordinate Rh(III)-alkyl product | -46.0 |
Note: Data adapted from a DFT study on a model system. Absolute values can vary based on the specific complex, functional, and basis set used. nih.gov
Molecular Mechanics (MM) and Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations, including DFT, and to a lesser extent Molecular Mechanics (MM), are used to analyze the three-dimensional structures and conformational preferences of molecules. For complex organometallic compounds like rhodium(III) iodide derivatives, these methods can predict the most stable geometric isomers.
In a study of a new rhodium(III) complex with an unsymmetrical hexadentate ligand, DFT calculations were performed to determine the most stable isomer. researchgate.net The calculations, using multiple levels of theory (B3LYP/TZV, BP86/TZV, and OPBE/TZV), consistently showed that the trans(O5) isomer was more stable than the trans(O5O6) isomer, which was confirmed by the fact that only the trans(O5) isomer was obtained in the synthesis. researchgate.net
Similarly, computational studies can complement experimental findings regarding molecular geometry. For rhodium(III) diiodido complexes, solid-state and solution studies confirmed that while dichlorido analogues exist as multiple isomers, the diiodido complexes exist exclusively as single stable trans isomers. whiterose.ac.ukacs.orgnih.gov Computational modeling can provide the optimized minimum energy geometries for these isomers, confirming their relative stabilities and rationalizing the experimental outcomes. The calculated bond lengths and angles for such complexes typically show a slightly distorted pseudo-octahedral geometry around the Rh(III) center. whiterose.ac.uk
Investigation of Solvation Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can have a profound impact on reaction pathways and energetics. Computational models must account for these solvation effects to produce accurate and realistic results.
In the DFT studies of methyl iodide oxidative addition to rhodium complexes, the inclusion of solvent effects has been shown to be crucial for the accurate determination of transition state structures and thermochemical parameters. iciq.orgacs.orgresearchgate.net Implicit solvent models, such as the Conductor-like Screening Model (COSMO), are frequently used. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent.
Modeling of Electronic Structures and Metal-Ligand Interactions
Understanding the electronic structure and the nature of bonding between the rhodium metal center and its ligands is fundamental to explaining the reactivity of rhodium(III) iodide complexes. Computational methods provide powerful tools for this purpose.
Natural Bonding Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and the nature of chemical bonds. In the study of rhodium(III) isomers, NBO analysis revealed a strongly delocalized electronic structure and was used to quantify the stability difference between isomers, showing the synthesized isomer to be more stable by approximately 87 kJ/mol. researchgate.net
Q & A
Q. What are the established synthetic methodologies for preparing Rhodium(III) iodide hydrate, and how can its purity be verified?
this compound is typically synthesized via direct reaction of rhodium(III) precursors with iodide sources under controlled conditions. For example, RhCl₃·xH₂O may react with KI in aqueous or alcoholic media, followed by crystallization to isolate the hydrate . Purity verification involves elemental analysis (e.g., ICP-MS for Rh and I content), X-ray diffraction (XRD) for structural confirmation, and thermogravimetric analysis (TGA) to determine hydration levels .
Q. How can the empirical formula and hydration state of this compound be experimentally determined?
The hydration state is determined via TGA by measuring mass loss upon heating, correlating to water release. Coupled with Karl Fischer titration for precise water quantification, this method distinguishes between anhydrous and hydrated forms . XRD and IR spectroscopy further confirm the presence of coordinated water molecules in the crystal lattice .
Q. What catalytic applications of this compound are documented in organic synthesis?
this compound catalyzes multicomponent reactions, such as the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide. The iodide ligand facilitates oxidative steps, while the hydrate structure stabilizes the catalyst in polar solvents . Kinetic studies suggest the hydrate’s Lewis acidity enhances substrate activation .
Advanced Research Questions
Q. What mechanistic insights explain the role of iodide ligands in Rhodium(III)-catalyzed C–H activation reactions?
The iodide ligand participates in redox cycling: under aerobic conditions, I⁻ is oxidized to I₂, which oxidizes Rh(I) to Rh(III), enabling C–H bond activation. This step is critical in forming reactive Rh–C intermediates, as demonstrated in stoichiometric and catalytic studies . The hydrate environment may modulate iodide’s redox potential, affecting reaction rates .
Q. How does the hydrate structure influence the stability and reactivity of Rhodium(III) iodide in solution?
Coordinated water molecules stabilize the Rh(III) center by reducing its electrophilicity, which can suppress undesired hydrolysis or aggregation. However, under anhydrous conditions (e.g., in nonpolar solvents), the hydrate may dehydrate, altering catalytic activity. Comparative studies using anhydrous RhI₃ versus the hydrate show differences in reaction yields and selectivity .
Q. What experimental strategies address contradictions in reported catalytic efficiencies of this compound?
Discrepancies in catalytic performance often arise from variations in hydration levels, solvent polarity, or trace impurities. Researchers should standardize catalyst pre-treatment (e.g., drying protocols) and characterize batches using TGA/XRD. Controlled kinetic experiments under inert atmospheres can isolate the hydrate’s intrinsic activity .
Q. Why are Rhodium(III) iodide complexes less common compared to other halides, and how can synthesis challenges be mitigated?
Rhodium(III) iodide is less prevalent due to the stronger reducing nature of I⁻, which can destabilize Rh(III) to lower oxidation states. Synthesis requires careful control of iodide concentration and reaction pH. Stabilization via hydration or coordination with chelating ligands (e.g., acetonitrile) has been effective in isolating RhI₃·xH₂O .
Methodological Considerations
- Handling and Safety : this compound is hygroscopic and requires storage in anhydrous conditions. Use gloveboxes for air-sensitive manipulations. Personal protective equipment (PPE) and fume hoods are mandatory due to potential iodide vapor release .
- Data Interpretation : Always correlate catalytic performance with structural characterization (XRD, TGA) to account for hydration effects. Reproducibility issues may stem from unrecorded humidity levels during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
